molecular formula C15H22N2O4 B571801 Boc-D-serine benzylamide CAS No. 1253790-58-7

Boc-D-serine benzylamide

Cat. No. B571801
M. Wt: 294.351
InChI Key: CTFYHNRRPGOYJS-GFCCVEGCSA-N
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Description

Boc-D-serine benzylamide, also known as ®-tert-Butyl (1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl)carbamate , is a compound with the molecular formula C15H22N2O4 . It has a molecular weight of 294.3462 and is used for research and development purposes .


Synthesis Analysis

The synthesis of Boc-D-serine benzylamide involves the use of Boc-protection . This process involves the conversion of an amino function to tert-butyl carbamate, which is generally the first option due to the attractive properties of the resulting Boc-derivative . The preparation of Boc-amino acids was initially a bit cumbersome but gradually better reagents and methods became available .


Molecular Structure Analysis

The molecular structure of Boc-D-serine benzylamide consists of a phenyl group substituted by an methanamine . The stereochemistry is absolute . The structure can be represented by the SMILES notation: CC©©OC(=O)NC@HC(=O)NCC1=CC=CC=C1 .


Chemical Reactions Analysis

Boc-D-serine benzylamide, like other Boc-protected species, can undergo elimination when treated with two moles of Boc2O and catalytic amounts of DMAP, providing the corresponding pure N, N-diprotected dehydroamino acid esters .

Scientific Research Applications

  • Boc-protected amino acids, including serine derivatives, are utilized in the synthesis of peptides and various organic compounds. For example, the synthesis of diastereomeric cyclo[Asp-N-Bn-Ser] diketopiperazines involved the initial formation of Boc-aspartyl-N-benzyl serine isopeptide methyl esters, demonstrating the use of Boc-protected amino acids in complex organic syntheses (Marchini et al., 2010).

  • Boc-D-serine derivatives have been used in the synthesis of pharmaceutical compounds. For instance, Lacosamide, an anticonvulsant, was synthesized from D-serine using Boc-protection (Mao Yin-ling et al., 2009).

  • Boc-protected serine derivatives have been used in studies related to enzyme inhibition. For example, the synthesis of Boc-3-bromoalanine from Boc-protected (S)-serine methyl ester played a role in modeling the site of bromide binding in vanadate-dependent bromoperoxidases (Kraehmer & Rehder, 2012).

  • The development of new synthetic methodologies often involves Boc-protected serine derivatives. For instance, studies have explored the synthesis of benzyl O-benzyl-L-serinate hydrochloride, using intermediates such as Boc-Ser(Bzl)-OBzl (Yang Da-cheng, 2003).

  • In polymer science, Boc-protected amino acids like serine have been used to synthesize optically active copolymers, which have varied applications in material science (Bush, North & Sellarajah, 1998).

  • Additionally, Boc-protected serine derivatives are involved in the synthesis of cyclic carbonates for anionic ring-opening polymerization, showing their application in advanced polymer chemistry (Sanda, Kamatani & Endo, 2001).

Safety And Hazards

When handling Boc-D-serine benzylamide, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended . In case of accidental release, personnel should be evacuated to safe areas .

properties

IUPAC Name

tert-butyl N-[(2R)-1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)17-12(10-18)13(19)16-9-11-7-5-4-6-8-11/h4-8,12,18H,9-10H2,1-3H3,(H,16,19)(H,17,20)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFYHNRRPGOYJS-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CO)C(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-serine benzylamide

CAS RN

1253790-58-7
Record name Boc-D-serine benzylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1253790587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-butyl N-[(1R)-1-(benzylcarbamoyl)-2-hydroxyethyl]carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Boc-D-Serine Benzylamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3X7NB6X9E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1
Citations
MD Chen, AJ Yang, Z Li, FF Hu, JT Yang, SH Gao… - ACS …, 2019 - ACS Publications
An efficient synthesis process of an antiepileptic drug, lacosamide, with high chiral purity has been developed. A series of acids were screened to form salts with the key intermediate 4, …
Number of citations: 5 pubs.acs.org

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